molecular formula C9H9NOS B8800406 5,7-dimethyl-1,3-benzoxazole-2-thiol CAS No. 89227-88-3

5,7-dimethyl-1,3-benzoxazole-2-thiol

Cat. No.: B8800406
CAS No.: 89227-88-3
M. Wt: 179.24 g/mol
InChI Key: HJZZWSFFYPMYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-1,3-benzoxazole-2-thiol is a heterocyclic compound containing a benzoxazole ring with a thione group at the 2-position and methyl groups at the 5 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by methylation at the 5 and 7 positions using methyl iodide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5,7-dimethyl-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups at the 5 and 7 positions can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures around 0-25°C.

    Substitution: Electrophiles like bromine or chlorine, solvents like chloroform or dichloromethane, and temperatures around 0-50°C.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,7-dimethyl-1,3-benzoxazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

    Benzoxazole: Lacks the thione group and methyl substitutions.

    Benzothiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.

    Benzimidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.

Uniqueness: 5,7-dimethyl-1,3-benzoxazole-2-thiol is unique due to the presence of the thione group and the specific methyl substitutions, which confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

89227-88-3

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

5,7-dimethyl-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H,10,12)

InChI Key

HJZZWSFFYPMYOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=S)O2)C

Origin of Product

United States

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